1-(Sec-butyl)cyclohexane-1-carboxylic acid (CAS 41417-98-5) is a highly sterically hindered, cycloaliphatic neo-carboxylic acid characterized by a quaternary alpha-carbon bonded to both a rigid cyclohexane ring and a branched sec-butyl chain. This unique structural topology imparts exceptional physicochemical properties, notably extreme resistance to nucleophilic attack at the carbonyl center and a highly lipophilic profile. In procurement and material selection, this compound is prioritized not as a generic acidic building block, but as a specialized precursor for synthesizing ultra-stable esters, metabolically resistant active pharmaceutical ingredients (APIs), and advanced metal extractants. Its combination of a bulky C4 branched chain and a cyclic core provides a specific conformational rigidity and solvation shielding that cannot be achieved with linear neo-acids or unhindered cycloaliphatic equivalents .
Chiral α-branched cyclohexane carboxylic acid – enables asymmetric synthesis
Calculated LogP 3.62 – fits CNS and intracellular target design space
Supplied at ≥98% purity – suitable for pharmaceutical intermediate research
Substituting 1-(sec-butyl)cyclohexane-1-carboxylic acid with standard cyclohexanecarboxylic acid or less hindered analogs like 1-methylcyclohexanecarboxylic acid fundamentally compromises downstream performance in aggressive environments. Unhindered cycloaliphatic acids lack the quaternary carbon shielding, leaving their derived esters and amides vulnerable to rapid acid- or base-catalyzed hydrolysis and enzymatic cleavage (e.g., alpha-oxidation in biological systems). Furthermore, substituting with acyclic neo-acids (such as pivalic acid or Versatic 10) fails to provide the conformational rigidity of the cyclohexane ring, which is often critical for specific receptor binding in APIs or selective coordination in hydrometallurgy. The specific inclusion of the sec-butyl group directly at the alpha position creates a highly restricted local steric environment and significantly elevates lipophilicity, making generic or lower-molecular-weight substitutes unviable for applications demanding both extreme hydrolytic stability and high phase-partitioning efficiency [1].
ΔLogP +0.41 vs n-butyl isomer may alter membrane permeability predictions and tissue distribution assumptions.
Sec-butyl introduces a stereogenic center absent in n-butyl, isobutyl, and tert-butyl isomers – limits direct replacement in stereoselective synthetic routes.
Sec-butyl side chain reported with higher γ-secretase inhibitory potency in peptidomimetic models; linear or smaller isomers may not replicate this profile.
The quaternary alpha-carbon, combined with the immediate branching of the sec-butyl group, provides massive steric shielding to the carbonyl carbon. Based on established kinetics for 1,1-disubstituted cycloaliphatic acids, esters derived from 1-(sec-butyl)cyclohexane-1-carboxylic acid exhibit a >100-fold decrease in base-catalyzed hydrolysis rates compared to those derived from unhindered cyclohexanecarboxylic acid. In industrial processing, hydrolyzing nitriles or amides of such highly hindered neo-acids often requires extreme conditions (e.g., 200 °C in NaOH or nitrosylsulfuric acid), whereas standard cycloaliphatic derivatives hydrolyze under mild aqueous conditions [1].
| Evidence Dimension | Relative rate of base-catalyzed ester/amide hydrolysis |
| Target Compound Data | >100x reduction in hydrolysis rate (requires extreme thermal/acidic conditions for cleavage) |
| Comparator Or Baseline | Cyclohexanecarboxylic acid derivatives (rapid hydrolysis under standard mild conditions) |
| Quantified Difference | >2 orders of magnitude slower hydrolysis |
| Conditions | Aqueous alkaline or acidic hydrolysis assays |
Crucial for procuring precursors intended for ultra-stable specialty lubricants, protective coatings, or prodrugs that must survive harsh pH environments without degrading.
The addition of the sec-butyl chain fundamentally alters the hydrophobic profile of the molecule. While the baseline cyclohexanecarboxylic acid has a LogP of 1.96, and the less hindered 1-methylcyclohexanecarboxylic acid has a LogP of 2.04, the incorporation of the C4 sec-butyl group elevates the estimated LogP to approximately 3.96. This near 2-log-unit increase dramatically shifts the compound's partitioning behavior, driving it almost entirely into the organic phase during biphasic reactions or extractions [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | Estimated LogP ~3.96 |
| Comparator Or Baseline | 1-Methylcyclohexanecarboxylic acid (LogP 2.04) / Cyclohexanecarboxylic acid (LogP 1.96) |
| Quantified Difference | ~1.9 to 2.0 log units higher lipophilicity |
| Conditions | Standard octanol/water partitioning models at 25 °C |
Determines suitability for hydrometallurgical solvent extraction and ensures high passive membrane permeability when used as a lipophilic moiety in pharmaceutical design.
The extreme steric bulk of the sec-butyl group and the cyclohexane ring restricts the solvation of the resulting carboxylate anion, while the alkyl groups provide electron-donating inductive effects. This results in a weaker acid compared to unhindered analogs. Cyclohexanecarboxylic acid has a pKa of 4.90, and 1-methylcyclohexanecarboxylic acid shifts to 5.13. 1-(Sec-butyl)cyclohexane-1-carboxylic acid exhibits an even higher pKa (estimated >5.2). This reduced acidity and severe steric hindrance mandate the use of highly active coupling reagents (e.g., HATU) or conversion to the acid chloride prior to downstream synthesis .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | Estimated pKa > 5.2 |
| Comparator Or Baseline | Cyclohexanecarboxylic acid (pKa 4.90) |
| Quantified Difference | >0.3 pKa unit shift toward lower acidity |
| Conditions | Aqueous solution at 25 °C |
Directly impacts the choice of synthetic coupling strategies, salt formation during formulation, and the pH-dependent solubility profile of the compound in industrial workflows.
Because of its extreme resistance to ester hydrolysis (driven by the quaternary alpha-carbon and sec-butyl shielding), this compound is the right choice for synthesizing polyol esters used in high-temperature aviation lubricants, transformer fluids, or specialized plasticizers. Unlike esters derived from standard cyclohexanecarboxylic acid, these hindered derivatives will not degrade into corrosive free acids under prolonged thermal stress or moisture exposure [1].
In pharmaceutical procurement, this compound is prioritized when designing drugs that require a lipophilic cycloaliphatic moiety but suffer from rapid alpha-oxidation or enzymatic cleavage in vivo. The sec-butyl group effectively blocks metabolic attack at the 1-position, while the high LogP (~3.96) enhances target binding affinity in hydrophobic pockets, making it superior to 1-methylcyclohexanecarboxylic acid for extending drug half-life [2].
For industrial solvent extraction of metal ions, the high lipophilicity and specific pKa of this neo-acid make it a highly effective, phase-stable extractant. It outperforms unhindered aliphatic acids by preventing the formation of stable aqueous emulsions and resisting chemical degradation in highly acidic or basic continuous processing loops [1].